molecular formula C14H31NO3 B12667636 2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid CAS No. 125357-17-7

2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid

Cat. No.: B12667636
CAS No.: 125357-17-7
M. Wt: 261.40 g/mol
InChI Key: ULPDSQRXNGHTHA-UHFFFAOYSA-N
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Description

2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid is an organic compound with the molecular formula C14H31NO3. This compound is known for its unique structure, which combines an amino alcohol and a carboxylic acid. It has various applications in different fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methylpropan-1-ol with 7,7-dimethyloctanoic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise proportions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to maximize yield and purity. The final product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid exerts its effects involves interactions with specific molecular targets. The amino alcohol group can form hydrogen bonds with various biomolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: This compound shares the amino alcohol group but lacks the carboxylic acid group.

    7,7-Dimethyloctanoic acid: This compound contains the carboxylic acid group but lacks the amino alcohol group.

Uniqueness

2-Amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid is unique due to its combination of both an amino alcohol and a carboxylic acid group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

125357-17-7

Molecular Formula

C14H31NO3

Molecular Weight

261.40 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;7,7-dimethyloctanoic acid

InChI

InChI=1S/C10H20O2.C4H11NO/c1-10(2,3)8-6-4-5-7-9(11)12;1-4(2,5)3-6/h4-8H2,1-3H3,(H,11,12);6H,3,5H2,1-2H3

InChI Key

ULPDSQRXNGHTHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCCCCC(=O)O.CC(C)(CO)N

Origin of Product

United States

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